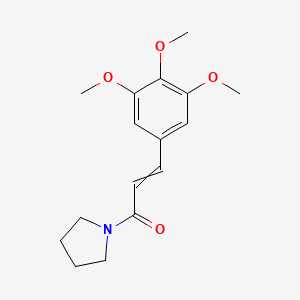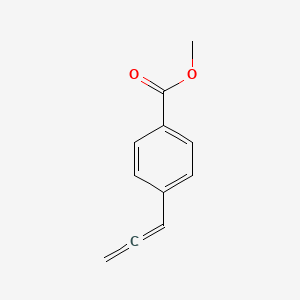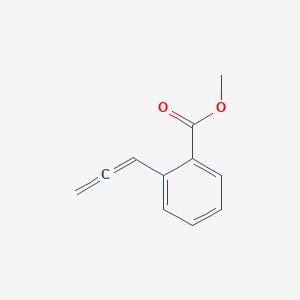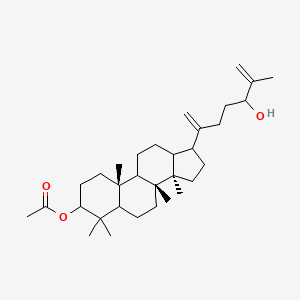![molecular formula C31H46O2 B15145831 2-methyl-3-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione](/img/structure/B15145831.png)
2-methyl-3-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phytonadione, also known as vitamin K1 or phylloquinone, is a fat-soluble vitamin essential for the synthesis of blood clotting factors. It is naturally found in green leafy vegetables, vegetable oils, and some fruits. Phytonadione is used as a dietary supplement and in medical treatments to address vitamin K deficiencies and certain bleeding disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phytonadione can be synthesized through various methods, including the condensation of 2-methyl-1,4-naphthoquinone with phytol. The reaction typically involves the use of a strong base, such as potassium hydroxide, in an organic solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction .
Industrial Production Methods
Industrial production of phytonadione often involves the extraction of the compound from natural sources, such as alfalfa or other green plants. The extracted material undergoes purification processes, including chromatography, to isolate phytonadione. High-performance liquid chromatography (HPLC) is commonly used to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phytonadione undergoes various chemical reactions, including:
Oxidation: Phytonadione can be oxidized to form hydroperoxy-phytonadione.
Reduction: It can be reduced to form dihydro-phytonadione.
Substitution: Phytonadione can undergo substitution reactions, particularly at the naphthoquinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Hydroperoxy-phytonadione
Reduction: Dihydro-phytonadione
Substitution: Various substituted naphthoquinones
Wissenschaftliche Forschungsanwendungen
Phytonadione has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its role in cellular processes and its impact on various biological pathways.
Medicine: Used to treat vitamin K deficiencies, bleeding disorders, and as an antidote for warfarin overdose. .
Industry: Employed in the fortification of foods and dietary supplements.
Wirkmechanismus
Phytonadione acts by promoting the synthesis of clotting factors II, VII, IX, and X in the liver. It serves as a cofactor for the enzyme γ-carboxylase, which modifies these clotting factors to their active forms. This modification involves the carboxylation of glutamic acid residues, enabling the clotting factors to bind calcium ions and participate in the coagulation cascade .
Vergleich Mit ähnlichen Verbindungen
Phytonadione is part of the vitamin K family, which includes:
Menaquinone (Vitamin K2): Found in animal products and fermented foods. It has a longer side chain compared to phytonadione, resulting in different biological activities and longer half-life.
Menadione (Vitamin K3): A synthetic form of vitamin K that is water-soluble and used in animal feed. .
Phytonadione is unique due to its natural occurrence in plants and its specific role in the human diet and medical treatments. Its ability to be administered in various forms (oral, intramuscular, intravenous) makes it versatile for different therapeutic applications .
Eigenschaften
Molekularformel |
C31H46O2 |
|---|---|
Molekulargewicht |
450.7 g/mol |
IUPAC-Name |
2-methyl-3-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/t23-,24-/m1/s1 |
InChI-Schlüssel |
MBWXNTAXLNYFJB-DNQXCXABSA-N |
Isomerische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C |
Kanonische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine](/img/structure/B15145752.png)
![1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione](/img/structure/B15145763.png)


![3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B15145790.png)


![4'-Methoxy-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B15145820.png)



![4-[(1E)-Prop-1-en-1-yl]-4'-propyl-1,1'-bi(cyclohexane)](/img/structure/B15145838.png)

![2,2'-(Selenophene-2,5-diyl)bis(1H-benzo[d]imidazole-6-carboximidamide)](/img/structure/B15145848.png)
